1-acetyl-5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole
Overview
Description
1-Acetyl-5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Anticancer Activity
A study by Ratković et al. (2016) synthesized a series of 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles and tested their in vitro cytotoxic activity against cancer cell lines. This research demonstrated significant anticancer activity for these compounds (Ratković et al., 2016).
Antibacterial and Antifungal Properties
Research by Dhaduk and Joshi (2022) involved synthesizing a series of N-acetyl pyrazole derivatives, including structures similar to 1-acetyl-5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. These compounds exhibited promising antibacterial and antifungal activity (Dhaduk & Joshi, 2022).
Structural and Spectroscopic Studies
Şahin et al. (2011) conducted a study focusing on the synthesis, crystal structures, and density functional theory (DFT) studies of similar pyrazole derivatives. This research provides valuable insights into the molecular geometry and electronic properties of these compounds (Şahin et al., 2011).
Nonlinear Optical Properties
Tamer et al. (2015) reported on the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a related compound. Their findings contribute to the understanding of the optical activity and potential applications of these types of molecules (Tamer et al., 2015).
Inhibitors of Bacterial Fatty Acid Biosynthesis
Lv et al. (2010) synthesized a range of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, revealing their role as potent inhibitors of FabH, an enzyme critical in bacterial fatty acid biosynthesis. These findings highlight the potential of such compounds in developing new antibacterial agents (Lv et al., 2010).
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-18(13-6-8-16(25-2)9-7-13)11-17(19-20)14-4-3-5-15(10-14)21(23)24/h3-10,18H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJRNFKLYYMVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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